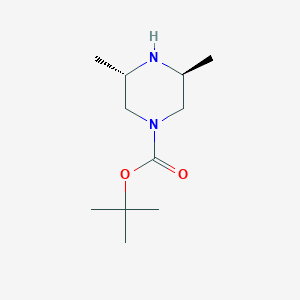

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680191 | |

| Record name | tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888327-50-2 | |

| Record name | tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

[1]

Part 1: Chemical Identity & Stereochemical Definition

Core Identifiers

-

CAS Number: 888327-50-2 [1][2][3]

-

Note: Do not confuse with 129779-30-2 , which refers to the cis-isomer (meso form, (3R,5S)). This is the most common error in procurement and synthesis.

-

-

IUPAC Name: tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate[1][4]

-

Synonyms: (3S,5S)-1-Boc-3,5-dimethylpiperazine; trans-1-Boc-3,5-dimethylpiperazine.

-

Molecular Weight: 214.31 g/mol

Stereochemical Architecture

The molecule features a piperazine ring constrained by two methyl groups in a trans configuration. Unlike the cis-isomer (meso), the (3S,5S) isomer is

| Property | (3S,5S)-Isomer (Target) | (3R,5S)-Isomer (Impurity) |

| Configuration | Trans | Cis (Meso) |

| Symmetry | ||

| CAS | 888327-50-2 | 129779-30-2 |

| Key Feature | Enantiopure vector | Conformational lock (rigid) |

Part 2: Synthetic Methodology & Causality

The synthesis of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is not a trivial protection of a generic piperazine. It requires a regioselective protection strategy starting from the correct chiral precursor.

The "Steric Filter" Strategy

Direct synthesis from 2,6-dimethylpyrazine reduction yields a mixture of cis (major) and trans (minor) isomers. The most robust route utilizes (2S,6S)-2,6-dimethylpiperazine as the starting material.

Mechanism of Regioselectivity: The precursor, (2S,6S)-2,6-dimethylpiperazine, contains two secondary amines:

-

N1 (Hindered): Flanked by two methyl groups at C2 and C6.

-

N4 (Unhindered): Flanked by methylene protons.

When treated with Di-tert-butyl dicarbonate (Boc₂O), the steric bulk of the tert-butyl group prevents attack at the hindered N1 position. The reaction occurs exclusively at the unhindered N4. Upon protection, IUPAC priority rules reassign the protected nitrogen as N1, shifting the methyl positions to 3 and 5.

Experimental Protocol

Objective: Synthesis of CAS 888327-50-2 from (2S,6S)-2,6-dimethylpiperazine.

Reagents:

-

(2S,6S)-2,6-dimethylpiperazine (1.0 eq) [CAS: 402832-69-3]

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Deficit used to prevent bis-protection.

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve (2S,6S)-2,6-dimethylpiperazine (10 g) in DCM (100 mL) at 0°C.

-

Base Addition: Add Et₃N dropwise. The solution should remain clear.

-

Controlled Addition: Dissolve Boc₂O in DCM (20 mL). Add this solution dropwise to the reaction mixture over 60 minutes at 0°C.

-

Causality: Slow addition at low temperature maximizes the kinetic difference between the unhindered and hindered amines, ensuring regioselectivity.

-

-

Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Workup: Wash with water (3x) and brine. The unreacted diamine (if any) is water-soluble and will be removed.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Synthesis Flowchart

Figure 1: Regioselective synthesis pathway leveraging steric hindrance to ensure mono-protection at the N4 position (becoming N1 in the final product).

Part 3: Applications in Drug Discovery[5]

The (3S,5S) scaffold is not merely a linker; it is a conformational restrictor .

GPCR and Kinase Ligand Design

In medicinal chemistry, the "Magic Methyl" effect describes how adding a methyl group can boost potency by 10-fold. The 3,5-dimethyl motif does this by:

-

Restricting Rotational Freedom: The equatorial methyl groups lock the piperazine ring into a rigid chair conformation. This reduces the entropic penalty upon binding to a protein target.

-

Metabolic Shielding: The methyl groups adjacent to the nitrogen hinder oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes, extending the half-life (

) of the drug.

Chiral Resolution Agent

Due to its

Part 4: Analytical Validation & QC

Trusting the label is insufficient for chiral building blocks. You must validate the stereochemistry.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Look for the distinct doublet for the methyl groups.

-

Diagnostic Signal: The methine protons at C3/C5 in the trans isomer typically appear upfield relative to the cis isomer due to different shielding environments in the fixed chair conformation.

-

-

NOESY: Crucial for distinguishing cis vs trans.

-

Cis (Meso): Strong NOE correlation between the C3-H and C5-H (axial-axial or equatorial-equatorial proximity).

-

Trans (3S,5S): Weaker or absent NOE between C3-H and C5-H due to their trans-diaxial relationship in the preferred conformer.

-

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or IC.

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Expected Result: The (3S,5S) enantiomer should elute as a single sharp peak. The presence of a second peak indicates racemization or contamination with the (3R,5R) enantiomer.

References

-

AA Blocks. (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Product Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10822535 (Cis-isomer distinction). Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate molecular weight and formula

Executive Summary

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a high-value chiral scaffold used extensively in the design of peptidomimetics and small molecule inhibitors. Unlike its achiral meso counterpart, the (3S,5S) enantiomer imposes a specific, non-superimposable vector on attached pharmacophores, making it critical for fine-tuning potency and selectivity in kinase and GPCR targets. This guide provides a definitive technical analysis of its physicochemical properties, stereochemical validation, and synthetic utility.

Part 1: Physicochemical Profile[1][2]

The precise characterization of this scaffold is essential for stoichiometric calculations in library synthesis. The values below represent the free base form.

Core Data Table

| Parameter | Specification | Notes |

| IUPAC Name | tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | Specific enantiomer |

| Common Name | N-Boc-(3S,5S)-dimethylpiperazine | Often confused with cis-meso form |

| CAS Number | 888327-50-2 | Specific to (3S,5S).[1][2][3][4][5][6][7] Note: 129779-30-2 refers to the meso form. |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.31 g/mol | Monoisotopic Mass: 214.168 |

| Appearance | White to off-white solid | Low melting point solid or viscous oil |

| LogP (Calc) | ~1.3 | Lipophilic enough for CNS penetration |

| pKa (Conj.[1] Acid) | ~8.9 (N4 amine) | Secondary amine is basic and nucleophilic |

Physiochemical Implications for Drug Design

The molecular weight of 214.31 g/mol places this scaffold in the "Fragment-Based Drug Discovery" (FBDD) sweet spot. It consumes relatively little "molecular weight real estate" (MW < 300), allowing for the attachment of heavy aromatic heterocycles while keeping the final drug candidate within Lipinski's Rule of 5 (MW < 500).

Part 2: Stereochemical Integrity & Analysis

The most critical technical challenge with 3,5-dimethylpiperazine derivatives is stereochemical ambiguity. The cis-dimethyl substitution pattern can exist as three distinct stereoisomers.

Isomer Differentiation Strategy

Researchers must distinguish the desired (3S,5S) enantiomer from the meso form (3R,5S), which is achiral and thermodynamically distinct.

-

(3S,5S):

symmetric. Chiral. Used to induce specific helical twists in peptide backbones. -

(3R,5S) - Meso:

symmetric (plane of symmetry). Achiral. Often the major product in non-stereoselective hydrogenations.

Stereochemical Relationship Diagram

Figure 1: Stereochemical hierarchy of dimethylpiperazine. The target (3S,5S) isomer is a distinct diastereomer from the meso form and an enantiomer of the (3R,5R) form.

Part 3: Synthetic Utility & Manufacturing[9]

To ensure the isolation of the (3S,5S) isomer, reliance on "cis-dimethylpiperazine" from commercial sources is risky as it often contains significant amounts of the meso isomer. The authoritative route utilizes the "Chiral Pool" strategy, starting from L-Alanine.

Synthesis Workflow (Chiral Pool Approach)

-

Cyclization: Condensation of L-Alanine methyl ester to form cyclo(L-Ala-L-Ala). This locks the (S,S) stereochemistry.

-

Reduction: Global reduction of the diketopiperazine using LiAlH₄ or BH₃·THF to yield (2S,6S)-2,6-dimethylpiperazine.

-

Desymmetrization/Protection: Controlled reaction with Boc₂O. Since the molecule is

symmetric, reaction at either nitrogen yields the same mono-protected product initially.

Experimental Protocol: Selective Boc-Protection

Note: This protocol assumes starting with pure (2S,6S)-2,6-dimethylpiperazine.

Materials:

-

(2S,6S)-2,6-dimethylpiperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq)

-

Dichloromethane (DCM) (Solvent)

-

Triethylamine (Et₃N) (Base)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of (2S,6S)-2,6-dimethylpiperazine in 50 mL of DCM at 0°C.

-

Stoichiometric Control: Dissolve Boc₂O (9 mmol) in 10 mL DCM. Crucial: Use a slight deficit of Boc anhydride to prevent bis-protection.

-

Addition: Add the Boc₂O solution dropwise over 60 minutes. The slow addition favors mono-protection due to the statistical distribution and reduced nucleophilicity of the mono-Boc intermediate.

-

Workup: Wash the organic layer with water (3x). The bis-Boc byproduct is highly lipophilic, while unreacted diamine is water-soluble. The mono-Boc product partitions into the organic layer but can be purified via column chromatography (MeOH/DCM gradient).

-

Validation: Verify using Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee) > 98%.

Manufacturing Process Diagram

Figure 2: Synthetic route ensuring retention of (S,S) stereochemistry via the diketopiperazine intermediate.

Part 4: Applications in Drug Discovery[8][9]

The (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate scaffold is a "privileged structure" in medicinal chemistry.

Conformational Restriction

In standard piperazines, the ring can adopt multiple chair conformations. The 3,5-diaxial/equatorial methyl groups in the (3S,5S) isomer lock the ring into a specific conformation. This reduces the entropic penalty upon binding to a protein target, potentially improving affinity (

Renin and Protease Inhibitors

This scaffold has been successfully employed in the design of Renin inhibitors.[5] The bulky methyl groups fill hydrophobic pockets (S1/S3 subsites) in the enzyme active site, while the secondary amine (N4) serves as a vector for extending into the catalytic core.

GPCR Ligands

The scaffold is used to construct antagonists for chemokine receptors (e.g., CCR5, CCR2). The chiral methyls prevent metabolic N-dealkylation and improve oral bioavailability by increasing lipophilicity and metabolic stability.

References

-

PubChem. (2025).[1] tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate.[1][2][4][8] National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. (Note: Discusses the stereochemical importance of the piperazine core). [Link]

-

AA Blocks. (2024). Certificate of Analysis: (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. [Link]

Sources

- 1. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 10822535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 4. Tert-Butyl Cis-3,5-dimethylpiperazine-1-carboxylate/129779-30-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2306249-06-7|tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

TFA-mediated Boc deprotection protocol for piperazines

Application Note: High-Fidelity TFA-Mediated Boc Deprotection of Piperazines

Introduction: The Piperazine Challenge

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as core linkers in FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Posaconazole) [1]. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the secondary amine of piperazine during multi-step synthesis.

While Boc removal is a textbook transformation, piperazines present unique challenges often overlooked in general protocols:

-

Hygroscopicity of Salts: The resulting piperazine di-trifluoroacetate salts are frequently hygroscopic gums that complicate accurate weighing and storage.

-

Basic Workup Issues: The high pKa of piperazine (~9.8) requires rigorous pH adjustment to ensure complete free-basing during extraction.

-

Cation Trapping: In complex molecules, the ejected tert-butyl cation can alkylate electron-rich aromatic rings (e.g., indoles, phenols) if not properly scavenged [2].

This guide provides a robust, self-validating protocol for TFA-mediated deprotection, specifically optimized for piperazine derivatives.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction is driven by the protonation of the carbamate oxygen, followed by fragmentation.[1]

Figure 1: Mechanistic Pathway of Boc Deprotection

Caption: Acid-catalyzed cleavage involves protonation, fragmentation into the tert-butyl cation and carbamic acid, and irreversible decarboxylation.[1]

Key Mechanistic Control Point: The tert-butyl cation is a "hot" electrophile. In the absence of scavengers, it equilibrates with isobutylene. If the substrate contains nucleophilic residues (Trp, Tyr, Met), the cation will alkylate them irreversibly.

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| Solvent | DCM (Dichloromethane) | Solubilizes the Boc-protected starting material; inert to TFA.[1] |

| Acid Stoichiometry | 10–20 Equivalents | Excess TFA drives the equilibrium and serves as the solvent in "neat" conditions. |

| Concentration | 0.1 M to 0.5 M | High dilution slows the reaction; too high concentration increases exothermicity. |

| Scavengers | Triethylsilane (TES) or Water | Essential if electron-rich aromatics are present. TES reduces the t-butyl cation to isobutane. |

| Temperature | 0°C | Start cold to control gas evolution (CO |

Standard Operating Protocol (SOP)

Reagents:

-

Substrate: N-Boc-piperazine derivative (1.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%).

-

Optional Scavenger: Triethylsilane (TES) (2.0 equiv) only if sensitive groups are present.

Step-by-Step Procedure:

-

Preparation:

-

Dissolve the N-Boc-piperazine substrate in DCM (5 mL per mmol substrate) in a round-bottom flask.

-

Checkpoint: Ensure the starting material is fully soluble.[1] If not, add a small amount of MeOH or increase DCM volume.

-

-

Acid Addition:

-

Cool the solution to 0°C using an ice bath.

-

Add TFA dropwise.[2]

-

Ratio: Use a 1:4 ratio of TFA:DCM (v/v) for standard deprotection.

-

Example: If using 4 mL DCM, add 1 mL TFA.

-

-

Observation: Gas evolution (CO

and isobutylene) indicates the reaction has initiated.

-

-

Reaction:

-

Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (20–25°C) .

-

Stir for 1–4 hours.

-

Self-Validation: Monitor by TLC (stain with Ninhydrin; free amines turn purple/blue) or LCMS. Look for the disappearance of the M+100 (Boc) or M+56 (t-butyl) mass.

-

-

Workup Decision Tree (Critical Step): Piperazines require specific workups depending on the next step in your synthesis.

Figure 2: Workup Decision Matrix

Caption: Choose the workup based on the downstream application. SCX-2 resin is ideal for small-scale library synthesis.

Detailed Workup Protocols:

Method A: Isolation as TFA Salt (For robust substrates)

-

Concentrate the reaction mixture in vacuo (rotary evaporator).

-

Co-evaporation: Add Toluene (10 mL) and evaporate again. Repeat 3x.

-

Why? Toluene forms an azeotrope with residual TFA, removing it more effectively than DCM alone.

-

-

Triturate the resulting oil with diethyl ether or hexanes to induce precipitation of the piperazine-TFA salt.

Method B: Isolation as Free Base (Standard)

-

Concentrate the reaction mixture to remove bulk TFA.

-

Redissolve the residue in DCM.[3]

-

Neutralization: Wash carefully with saturated aqueous NaHCO

or 1M NaOH .-

Caution: Use NaOH only if the molecule contains no base-sensitive esters.

-

pH Check: Ensure the aqueous layer pH > 10. Piperazines are basic; if pH is < 9, the amine remains protonated in the water layer.

-

-

Extract the aqueous layer with DCM (3x) or CHCl

/IPA (3:1) if the piperazine is polar. -

Dry over Na

SO

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Steric hindrance or insufficient acid. | Increase TFA concentration to 50% v/v or warm to 35°C. |

| "Missing" Product | Product stayed in aqueous layer during extraction. | Piperazines are polar. Saturate the aqueous layer with NaCl (salting out) and use CHCl |

| New Impurity (+56 mass) | tert-Butylation of aromatic rings. | Repeat reaction with 5% Triethylsilane (TES) or 2.5% Water + 2.5% TES scavenger cocktail [3]. |

| Sticky Gum Salt | Hygroscopic TFA salt. | Lyophilize (freeze-dry) from water/acetonitrile to obtain a fluffy powder. |

References

-

FDA Approved Drug Database. Piperazine-containing therapeutics. Available at: [Link] (Accessed 2024).

-

Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res. 1978, 12(5), 258-268. Link

-

Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[5] Wiley-Interscience.[5] Link

-

Common Organic Chemistry. "Boc Deprotection (TFA) Mechanism and Protocols." Link

Sources

Application Note: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of Piperazin-2-ones

[1][2][3]

Executive Summary

Piperazin-2-ones are privileged pharmacophores found in bioactive molecules such as Imatinib (Gleevec) and various peptidomimetics. The introduction of a quaternary stereocenter at the C3 position (

This Application Note details the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) , a robust methodology pioneered by the Stoltz and Trost groups. Unlike traditional alkylations requiring stoichiometric bases, DAAA utilizes a masked enolate (an allyl

Mechanistic Principles & Causality

To ensure reproducibility, researchers must understand the "Inner-Sphere" mechanism that governs this reaction. The high enantioselectivity arises from the tight ion pair formed between the chiral palladium

The Catalytic Cycle[4]

-

Oxidative Addition: Pd(0) coordinates to the allyl ester moiety of the substrate (e.g., Substrate A ). Oxidative addition cleaves the C–O bond, releasing carboxylate and forming a cationic Pd(II)-

-allyl complex. -

Decarboxylation: The carboxylate anion loses

, generating the key Pd(II)-enolate ion pair . This is the critical step; the enolate is never "free" in solution but remains electrostatically bound to the chiral catalyst. -

Asymmetric Allylation: The enolate attacks the

-allyl ligand. The stereochemistry is determined by the chiral ligand (e.g.,

Visualization of the Pathway

Figure 1: The catalytic cycle for the Pd-catalyzed DAAA of piperazin-2-ones. Note the irreversible decarboxylation step driving the equilibrium forward.

Experimental Protocol: The "Stoltz" Method

This protocol is adapted from the seminal work by Korch, Stoltz, et al. (2015), optimized for the synthesis of

Materials & Reagents[5]

-

Substrate: 1,4-Dicarboxylated piperazin-2-one allyl ester (racemic). Note: N-protection is critical. N1-Benzoyl and N4-Boc/Benzyl groups are recommended to prevent catalyst poisoning.

-

Catalyst Precursor:

or -

Ligand:

.[1] Electron-deficient PHOX ligands are essential for high reactivity and selectivity in lactam substrates. -

Solvent: Anhydrous Toluene or 2:1 Hexanes:Toluene (0.033 M).

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Workflow

Step 1: Catalyst Complexation (Pre-stir)

-

Goal: Ensure complete formation of the active L-Pd(0) species.

-

Action: In a flame-dried Schlenk tube inside a glovebox (or using Schlenk technique), charge

(5.0 mol%) and -

Solvent: Add anhydrous toluene (approx. 1/3 of total volume).

-

Condition: Stir at ambient temperature (

) for 30 minutes. The solution should turn from deep purple/red to an orange/brown color, indicating ligation.

Step 2: Reaction Initiation

-

Action: Add the racemic starting material (piperazin-2-one allyl ester, 1.0 equiv) to the catalyst mixture.

-

Dilution: Add remaining solvent to reach a concentration of 0.033 M (relative to substrate).

-

Execution: Seal the vessel and stir at ambient temperature.

-

Monitoring: Monitor by TLC or UPLC-MS. Reaction typically completes in 12–24 hours.

-

Endpoint: Disappearance of the starting allyl ester and appearance of the decarboxylated product.

-

Step 3: Workup & Purification

-

Quench: The reaction is neutral; no quench is strictly necessary, but filtering through a small pad of silica gel removes the catalyst.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

-

Note: The product is often a crystalline solid. Recrystallization can upgrade ee from 90% to >99%.

-

Data Analysis & Optimization

The following table summarizes the impact of key variables on the reaction outcome (Yield & Enantiomeric Excess).

| Variable | Condition | Expected Outcome | Mechanism/Reasoning |

| Ligand | Good Yield, Moderate ee (~80%) | Standard ligand; sterics are good, but electronics may be insufficient. | |

| Ligand | Optimal (>90% ee) | Electron-withdrawing groups on the ligand lower the LUMO of the Pd-allyl, accelerating nucleophilic attack and tightening the transition state. | |

| Solvent | THF | Fast Reaction, Lower ee | Polar solvents can dissociate the tight ion pair, allowing "loose" enolate attack (racemic pathway). |

| Solvent | Toluene/Hexane | Optimal | Non-polar solvents enforce the tight ion pair required for inner-sphere enantioselection. |

| N-Protecting Group | N-H (Free amine) | No Reaction / Poisoning | Free amines coordinate Pd(II) irreversibly. |

| N-Protecting Group | N-Benzoyl / N-Boc | High Yield | Electron-withdrawing groups reduce N-donating ability, preventing catalyst sequestration. |

Troubleshooting & Quality Control (Self-Validating)

To ensure the protocol is working correctly, perform these checks:

-

The "Color Change" Test: During Step 1, if the solution remains dark purple/black, the active catalyst has not formed.

-

Fix: Check ligand purity (PHOX ligands can oxidize) or solvent quality (oxygen presence).

-

-

Proton NMR Validation:

-

Start: Signals for allyl ester protons (

ppm multiplet, -

End: Disappearance of ester protons; appearance of terminal vinyl group (

-allyl) signals (

-

-

Chiral HPLC/SFC:

-

Use a Chiralcel OD-H or AD-H column.

-

Racemic standard: Prepare by running the reaction with

instead of the chiral ligand.

-

References

-

Primary Protocol (The Stoltz Method): Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of

-Secondary and -

Mechanistic Foundation (Trost AAA): Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

-

Ligand Design (PHOX Ligands): Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[4][5][6] Journal of the American Chemical Society, 126(46), 15044–15045. [Link]

-

Review of DAAA Applications: Weaver, J. D., Recio, A., Grenning, A. J., & Trost, B. M. (2011). Transition Metal-Catalyzed Decarboxylative Allylic Alkylation. Chemical Reviews, 111(3), 1846–1913. [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Flash Purification of tert-Butyl Dimethylpiperazine-1-carboxylate

Executive Summary

The purification of tert-butyl dimethylpiperazine-1-carboxylate (and its regioisomers like tert-butyl 3,5-dimethylpiperazine-1-carboxylate) presents a classic challenge in organic synthesis: separating a basic, secondary amine on an acidic stationary phase (silica gel). Standard elution protocols often result in severe peak tailing ("streaking"), poor resolution, and low recovery due to irreversible adsorption.

This guide details a robust, self-validating protocol using Triethylamine (TEA)-modified mobile phases . By competitively blocking silanol sites, this method ensures sharp peak shape and high recovery. We also address the critical post-purification step of removing the amine modifier to prevent contamination in downstream coupling reactions.

Chemical Context & The Separation Challenge

The Molecule[1][2]

-

Target: tert-butyl dimethylpiperazine-1-carboxylate.[1]

-

Functional Groups:

-

Boc-Carbamate (N1): Acid-labile protecting group. Reduces polarity but requires neutral/basic conditions.

-

Free Secondary Amine (N4): Basic (

). This is the "problem" functional group. -

Methyl Substituents: Steric bulk (usually at C3/C5 or C2/C6), influencing solubility but not chromatography mechanics.

-

The Mechanism of Failure (Standard Silica)

Silica gel (

-

Protonation: The basic secondary amine of the piperazine accepts a proton from the silanol.

-

Ion-Exchange: The resulting ammonium species binds ionically to the deprotonated silanol (

). -

Result: The molecule "drags" along the column rather than partitioning cleanly, causing broad streaks and co-elution with impurities.

Method Development Strategy

Mobile Phase Selection

To suppress the silanol interaction, a "sacrificial base" must be added to the mobile phase.

-

Modifier: Triethylamine (TEA) is preferred over Ammonium Hydroxide (

) for this lipophilic Boc-amine because it is fully miscible with organic solvents like Dichloromethane (DCM) and Hexanes. -

Concentration: 1% v/v TEA is the saturation point for most silica surface areas (

). -

Solvent System:

Visualization (Detection)

The Boc group has negligible UV absorbance at 254 nm. The piperazine core is not aromatic.

-

UV: Monitor at 210–220 nm (carbonyl absorbance).

-

Stains (TLC):

-

Ninhydrin: Stains free amines red/purple. Note: Boc-amines require vigorous heating to deprotect on the plate before they stain.

-

Iodine (

): Universal stain. Reversible. -

KMnO4: Oxidizes the amine/alkyl groups (Yellow/Brown spots).

-

Mechanistic Diagram

The following diagram illustrates the "Silanol Shielding" effect of TEA.

Figure 1: Mechanism of amine purification. TEA saturates acidic sites, allowing the target piperazine to elute freely.

Detailed Experimental Protocol

Materials Checklist

-

Stationary Phase: Spherical Silica Gel (20–40

) or Irregular (40–63 -

Solvents: HPLC Grade Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

-

TLC Plates: Silica Gel

.[4]

Step-by-Step Procedure

Phase 1: TLC Scouting (Self-Validation)

Before running the column, you must validate the

-

Prepare a TLC chamber with 95:5 DCM:MeOH .

-

Prepare a second chamber with 94:5:1 DCM:MeOH:TEA .

-

Spot the crude mixture on two plates. Run one in each chamber.

-

Analysis:

-

Plate 1 (No TEA): Spot should streak from baseline to

0.5. -

Plate 2 (With TEA): Spot should be compact (circular) with

. -

Decision: If

in Plate 2, switch to a less polar system (e.g., Hexane/EtOAc + TEA).

-

Phase 2: Column Equilibration (Critical)

Adding TEA only to the sample is insufficient; the entire column must be basic.

-

Prepare Eluent A: DCM + 1% TEA .

-

Prepare Eluent B: 10% MeOH in DCM + 1% TEA .

-

Flush the column with 3 Column Volumes (CV) of Eluent A.

-

Why? This ensures all silanols are capped with TEA before the sample touches the silica.

-

Phase 3: Loading & Elution

-

Sample Loading: Dissolve the crude oil in a minimum volume of DCM. If the crude is gummy, use a "dry load" technique (adsorb onto Celite or neutral alumina, NOT silica, to prevent irreversible binding).

-

Gradient Profile:

-

0–1 CV: Isocratic 0% B (100% DCM/TEA).

-

1–10 CV: Linear gradient 0%

50% B (increasing MeOH). -

10–12 CV: Hold 50% B.

-

-

Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 12g column).

Phase 4: Post-Run Workup (TEA Removal)

The collected fractions contain TEA. If concentrated directly, the product will be contaminated with TEA salts or free base.

-

Combine pure fractions.

-

Azeotropic Removal: TEA (bp 89°C) forms an azeotrope with Ethanol. Add ethanol and rotovap 2-3 times.

-

High-Vac Drying: Dry the final oil under high vacuum (< 1 mbar) at 40°C for 4 hours.

-

Verification: Run

-NMR.[4][5][6] Check for TEA quartets at

Data Summary & Troubleshooting

Solvent System Selection Table

| Target Lipophilicity | Recommended Solvent System | Modifier | Typical Gradient |

| High (Mono-Boc) | Hexane / Ethyl Acetate | 1% TEA | 0% |

| Medium (Polar) | DCM / Methanol | 1% TEA | 0% |

| Very Polar | DCM / Methanol / NH4OH | 1% | 2% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking on TLC | Insufficient base modifier. | Increase TEA to 2% or switch to |

| Product stuck at Baseline | Interaction with silica too strong. | Switch to C18 (Reverse Phase) using Water/Acetonitrile + 0.1% Formic Acid. |

| Broad Peaks (Column) | Column not equilibrated. | Flush column with TEA-solvent for longer (3-5 CV) before loading. |

| TLC Spot Fades | Volatile amine or reversible stain. | Mark spots immediately after Iodine staining; use Ninhydrin + Heat for permanence. |

Workflow Visualization

Figure 2: Operational workflow for the purification of basic amines.

References

-

Biotage. (2023). Strategies for Flash Chromatography of Amines. Retrieved from

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[7] Retrieved from

-

Organic Syntheses. (n.d.). General Procedures for Handling Amines.[8] Retrieved from

-

PubChem. (2023). Compound Summary: 1,4-Dimethylpiperazine (pK_a Data).[9] Retrieved from

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

Sources

Troubleshooting & Optimization

How to prevent di-substitution in piperazine alkylation reactions

Topic: Preventing Di-substitution in Piperazine Alkylation

Status: Operational | Tier: L3 (Advanced Synthesis)

The Mechanic's Corner: Why Does This Happen?

Before troubleshooting, you must understand the kinetic trap of piperazine alkylation. Piperazine contains two equivalent secondary amines. The fundamental problem is competitive nucleophilicity .

-

The Trap: Upon mono-alkylation, the resulting product is a tertiary amine. While sterically more hindered, tertiary amines are often more electron-rich (inductive effect of the alkyl group) than the starting secondary amine.

-

The Consequence: If the rate constant of the second alkylation (

) is greater than or equal to the first (

Visualizing the Kinetic Competition:

Figure 1: The kinetic competition between mono- and di-alkylation. The red arrow (

Troubleshooting Guides & Protocols

Scenario A: "I need to use direct alkylation (Alkyl Halide) without protecting groups."

The Fix: Statistical Probability (Stoichiometric Control). If you cannot use protecting groups, you must flood the reaction with starting material to statistically favor the collision between the alkyl halide and unsubstituted piperazine.

-

The Protocol (The 5:1 Rule):

-

Dissolve 5 to 10 equivalents of piperazine in a polar aprotic solvent (ACN or DMF).

-

Add base (K₂CO₃ or Cs₂CO₃, 1.5 eq relative to halide).

-

Add the alkyl halide (1 eq) dropwise over 1-2 hours. High dilution is critical.

-

Crucial Workup: The challenge is removing the 4-9 equivalents of unreacted piperazine.

-

Option 1 (Distillation): If your product is heavy/non-volatile, distill off the excess piperazine (b.p. 146°C).

-

Option 2 (Water Wash): Piperazine is highly water-soluble.[1] Partition your reaction mixture between EtOAc and Water. Wash the organic layer 5x with water. The mono-alkyl product is more lipophilic and will stay in the organic layer; unsubstituted piperazine washes out.

-

-

Scenario B: "I want high purity and have time for a 2-step synthesis."

The Fix: The Boc-Protection Strategy (Gold Standard). This is the only method that guarantees 100% selectivity by chemically blocking the second site.

-

Step 1: Synthesis of Mono-Boc-Piperazine

-

Dissolve piperazine (3 eq) in DCM.

-

Add Boc-Anhydride (1 eq) in DCM dropwise at 0°C.

-

Wash with water to remove excess piperazine.

-

Isolate N-Boc-piperazine (White solid).

-

-

Step 2: Alkylation & Deprotection

-

React N-Boc-piperazine with your alkyl halide (R-X) and base.

-

Deprotect using TFA/DCM (1:1) or HCl/Dioxane.

-

Scenario C: "My alkyl halide is expensive/unstable. Is there a gentler way?"

The Fix: Reductive Amination. Avoid alkyl halides entirely. Reacting piperazine with an aldehyde forms an iminium ion, which is then reduced.[2] This method is less prone to over-alkylation because the intermediate iminium species is sterically bulky and less nucleophilic than the amine.

-

Protocol:

-

Mix Piperazine (1.5 eq) + Aldehyde (1 eq) in DCM or MeOH.

-

Add reducing agent: NaBH(OAc)₃ (1.5 eq).

-

Stir at RT for 4-16h.

-

Quench with saturated NaHCO₃.

-

Advanced Strategy: pH-Controlled Selectivity

The Concept: Piperazine has two distinct pKa values (pKa₁ ≈ 9.73, pKa₂ ≈ 5.33). By adjusting the pH to ~5.5, you can protonate one nitrogen (making it non-nucleophilic) while leaving the other available for reaction.

The "Monohydrochloride" Trick: Instead of free base piperazine, use Piperazine Monohydrochloride (or generate it in situ by adding 1 eq of HCl).

-

Mechanism: The protonated amine (

) exerts a strong electron-withdrawing effect through the sigma framework, significantly lowering the nucleophilicity of the second nitrogen. Furthermore, electrostatic repulsion prevents the approach of electrophiles to the already charged molecule.

Decision Matrix: Which Method Should I Use?

Use this flow to select the correct experimental setup for your specific substrate.

Figure 2: Strategic decision tree for selecting the optimal mono-alkylation pathway.

FAQ: Common Failures & Solutions

| Symptom | Probable Cause | Corrective Action |

| Product is 50:50 Mono/Bis mixture | Stoichiometry was 1:1 using direct alkylation. | Use N-Boc-piperazine or increase piperazine excess to 10 equivalents . |

| Low Yield after Workup | Product washed out into aqueous layer. | Mono-alkyl piperazines are polar. Saturate the aqueous layer with NaCl (Salting out) and use DCM/Isopropanol (3:1) for extraction. |

| Reaction "stalls" with Boc-Piperazine | Steric hindrance of the Boc group. | Switch solvent to DMF and heat to 60°C. Ensure a strong base (NaH or Cs₂CO₃) is used if the electrophile is unreactive. |

| Viscous Oil / No Crystal Formation | Presence of residual piperazine or solvent. | Convert the product to its HCl salt by adding HCl in ether/dioxane. The salt is often a crystalline solid that is easier to purify. |

References

-

Selective Monoalkylation Principles

- Study: "Selective monoacylation of piperazine deriv

- Source:Tetrahedron Letters, Vol 40, Issue 4, 1999.

- Relevance: Establishes the kinetic baselines for diamine functionaliz

-

Reductive Amination Selectivity

- Study: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

- Source:Journal of Organic Chemistry, 1996, 61, 3849-3862.

- Relevance: The definitive guide on using NaBH(OAc)

-

Boc-Protection Protocol

-

pKa & Basicity Data

Sources

Improving the yield and purity of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

[1]

Case ID: 3S5S-DMP-BOC-OPT Subject: Yield Optimization, Stereochemical Integrity, and Purification Protocols Status: Active Guide[1]

Executive Summary

The synthesis of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate presents three distinct failure modes:

-

Stereochemical Mismatch: Confusion between the commercially abundant cis (meso) isomer and the required trans (3S,5S) isomer.

-

Over-reaction (Di-Boc): Formation of the bis-Boc impurity due to the symmetric nature of the piperazine core.[1]

-

Purification Loss: Difficulty separating the mono-protected product from unreacted amine and di-Boc byproducts using standard chromatography.

This guide provides a self-validating workflow to resolve these issues, utilizing a Salt-Controlled Selectivity protocol and a pH-Switch Purification strategy.

Module 1: Stereochemical Foundation (The "Hidden" Failure)

CRITICAL WARNING: The most common cause of low yield/purity is incorrect starting material.

-

The Trap: Most commercial "2,6-dimethylpiperazine" is the cis (meso) isomer (3R,5S).

-

The Target: You require the trans (3S,5S) isomer.

-

The Fix: You must start with enantiopure (2S,6S)-2,6-dimethylpiperazine .[1] If you possess the racemic trans mixture, you must perform a resolution first.

Protocol: Resolution of trans-2,6-Dimethylpiperazine

If you cannot source >98% ee (2S,6S) starting material, use this resolution step.[1]

-

Dissolution: Dissolve racemic trans-2,6-dimethylpiperazine (1.0 eq) in hot Ethanol (EtOH).

-

Resolution Agent: Add D-(-)-Tartaric acid (1.0 eq) dissolved in hot EtOH.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: The precipitate is the (2S,6S)-2,6-dimethylpiperazine D-tartrate salt .[1]

-

Note: The (2R,6R) isomer remains in the mother liquor.

-

-

Validation: Check optical rotation. (S,S) isomer should be

(c=1, EtOH).

Module 2: Regioselective Mono-Protection

The Challenge: Reacting the free base diamine with Boc anhydride (

The Solution: The In-Situ Mono-Salt Protocol .[1] By converting the diamine to a mono-hydrochloride salt before adding

Step-by-Step Protocol

Reagents:

-

(2S,6S)-2,6-Dimethylpiperazine (10.0 mmol)[1]

-

HCl (1.0 M in ether or dioxane, or generated in situ via TMSCl) (10.0 mmol)

-

Di-tert-butyl dicarbonate (

) (9.5 mmol)[1] -

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

-

Mono-Salt Formation:

-

Controlled Acylation:

-

Add

(9.5 mmol, 0.95 eq ) dissolved in minimal MeOH dropwise over 30 minutes. -

Crucial: Using a slight deficit of

ensures the unprotonated amine reacts completely without touching the protonated amine. -

Allow to warm to room temperature and stir for 4 hours.

-

-

Neutralization:

-

Add Triethylamine (

, 1.5 eq) to neutralize the salt and liberate the product. -

Concentrate the solvent in vacuo to yield a residue.

-

Module 3: The "pH-Switch" Purification

The Problem: Column chromatography of piperazines is difficult due to "streaking" on silica (amine interaction with silanols) and poor separation of Mono-Boc vs. Di-Boc.[1]

The Solution: Use the basicity difference between the species.

-

Di-Boc: Non-basic (Neutral carbamate).[1]

-

Mono-Boc: Basic (Secondary amine).[1]

-

Unreacted Amine: Highly Basic (Diamine).

Purification Workflow

-

Acid Wash (Removal of Di-Boc):

-

Base Switch (Recovery of Product):

-

Final Polish (Optional):

-

If unreacted amine is present (checked by TLC/LCMS), a short silica plug (DCM:MeOH:NH4OH 90:10:1) will separate the mono-Boc (Rf ~0.[1]4) from the polar diamine (Rf ~0.05).

-

Visualizing the Workflows

Figure 1: The Logic of Selectivity & Purification

Caption: Flowchart demonstrating the In-Situ Salt Protection method followed by Acid/Base extractive purification.

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Product is a solid/gum that won't crystallize. | Presence of cis-isomer or rotamers. | 1.[1] Check NMR. If peaks are doubled/broad, warm the NMR tube to 50°C (Boc rotamers). 2. If impurity peaks exist, verify starting material optical rotation. |

| High Di-Boc formation (>15%). | HCl stoichiometry was too low or mixing was poor.[1] | Ensure rapid stirring when adding HCl.[1] Use TMSCl in MeOH as a precise source of anhydrous HCl (1.0 eq). |

| Low Yield (<40%). | Product lost in aqueous layer during extraction. | The Mono-Boc amine is water-soluble at neutral pH.[1] Ensure the "Base Switch" step reaches pH > 11 and salt the aqueous layer with NaCl before DCM extraction. |

| NMR shows "missing" methyl signals. | Stereochemical confusion. | (3S,5S) is C2 symmetric; methyls are equivalent. You should see one doublet for the methyls. If you see two doublets, you have a mixture of diastereomers. |

Analytical Specifications

Product: (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Formula:

Expected 1H NMR (CDCl3, 400 MHz):

References

-

Stereoselective Synthesis of Piperazines

-

Mono-Protection Methodology

-

Purification & Properties

Sources

- 1. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 10822535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. redalyc.org [redalyc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester | 639068-43-2 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Boc Deprotection & Side Reaction Management

Ticket ID: BOC-DEP-001 Subject: Troubleshooting Common Side Reactions During Acidolytic Cleavage of tert-Butyloxycarbonyl (Boc) Groups Status: Open for Consultation Analyst: Senior Application Scientist

Core Mechanism & The "Villain"

In standard Boc removal, the goal is to cleave the carbamate using acid (TFA or HCl) to release the free amine, CO₂, and isobutylene. However, the reaction does not always proceed cleanly to isobutylene.

The primary source of failure is the generation of the tert-butyl cation (

Under acidic conditions, the tert-butyl moiety cleaves as a carbocation.[2][3] If this electrophile is not immediately quenched, it will attack the most electron-rich nucleophile available. In a perfect reaction, that nucleophile is a "scavenger" you added. In a failed reaction, that nucleophile is your peptide's side chains (Trp, Met, Tyr, Cys).

Visualization: The Fate of the t-Butyl Cation

Figure 1: The bifurcation of the reaction pathway. Without scavengers, the t-butyl cation alkylates the substrate.

Issue Resolution Modules

Issue #1: Mass Spectrum Shows +56 Da Adducts (Alkylation)

Diagnosis: The tert-butyl cation has alkylated an electron-rich side chain. This is irreversible. Affected Residues:

-

Tryptophan (Trp): Indole ring alkylation (N-in or C-2/5/7).

-

Methionine (Met): S-alkylation forming a sulfonium salt.[2][4]

-

Tyrosine (Tyr): Ortho-alkylation of the phenol ring.

-

Cysteine (Cys): S-tert-butylation.[2]

Corrective Protocol (The Scavenger Cocktail): You must introduce nucleophiles that are more reactive than your peptide side chains.

| Component | Role | Recommended Concentration | Target Species |

| Triisopropylsilane (TIS) | Primary Cation Scavenger | 2.5% - 5.0% | Reduces carbocations to alkanes.[5] |

| Water | Hydrolysis/Scavenger | 2.5% | Traps cations as t-butanol. |

| 1,2-Ethanedithiol (EDT) | Thiol Scavenger | 2.5% | Critical for Trp and Cys protection. |

| Thioanisole | Soft Nucleophile | 5.0% | Accelerates removal of Pbf/Pmc (if Arg present) and protects Met . |

| Phenol | Aromatic Scavenger | 5.0% | Protects Tyr and Trp . |

Standard "Reagent K" Protocol (For Trp/Met/Cys containing peptides):

-

Prepare fresh cocktail: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

Add to resin/substrate.[1]

-

Precipitate with cold diethyl ether.

Expert Insight: TIS is generally preferred over silanes like TES because it is less volatile and highly effective. However, if you have Trp , you must include a thiol scavenger like EDT or Dithiothreitol (DTT), as TIS alone is often insufficient to protect the indole ring [1].

Issue #2: Mass Spectrum Shows +16 Da (Methionine Oxidation)

Diagnosis: Methionine has oxidized to Methionine Sulfoxide [Met(O)] during cleavage. This is common in "aged" cleavage cocktails or when air exposure is high.

Corrective Protocol:

-

Prevention: Use the "Reagent H" modification or include Dimethyl Sulfide (DMS) and Ammonium Iodide (NH₄I) in the TFA mixture.

-

Reversal (Post-Synthesis): If you isolate the Met(O) peptide, treat it with N-methylmercaptoacetamide (MMA) or dilute TFA with DMS/NH₄I to reduce it back.

Issue #3: "Isopeptide" Formation (N→O Acyl Migration)

Diagnosis: Mass is correct, but HPLC shows a split peak or broadened peak, and biological activity is low. Mechanism: In strong acids (TFA/HF), the amide bond of Serine or Threonine can migrate to the side-chain hydroxyl group, forming an ester (O-acyl species). This disrupts the peptide backbone.

Troubleshooting Workflow:

Figure 2: Reversing the N->O Acyl Shift.

Protocol: Do not discard the product. Dissolve the crude material in water (or water/acetonitrile) and adjust pH to 8.0–9.0 with dilute ammonium bicarbonate or ammonia. Stir for 1–4 hours. The O-ester will spontaneously rearrange back to the thermodynamic N-amide product [2].

Frequently Asked Questions (FAQ)

Q: My product is completely insoluble in ether after TFA deprotection. How do I recover it? A: This is a physical issue, not a chemical one.

-

Cause: The peptide/amine is protonated (TFA salt) and may entrap solvent.

-

Fix: Decant the ether. Dissolve the residue in a minimal amount of Methanol or Acetic Acid. Re-precipitate with ice-cold ether. If it remains oily, scratch the glass vessel to induce nucleation.

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and sometimes you should.

-

Pros: 4M HCl in Dioxane is non-oxidizing (safer for Met) and volatile. It avoids the formation of trifluoroacetate salts, which can be cytotoxic in cell assays.

-

Cons: It cleaves Boc slower than TFA. It is prone to causing acid-catalyzed hydrolysis of sensitive esters if water is present.

-

Recommendation: Use HCl/Dioxane for small molecules or short peptides where salt exchange is difficult later [3].

Q: I see a +96 Da mass shift. What is this? A: This usually corresponds to trifluoroacetylation (+97 Da) occurring on lysine side chains or the N-terminus, often confused with +96.

-

Cause: Reaction with reactive trifluoroacetyl esters formed in the cocktail.

-

Fix: Treat the crude peptide with an aqueous base (piperidine or ammonia solution) to hydrolyze the trifluoroacetyl group.

Q: How do I prevent Aspartimide formation during Boc removal? A: While Aspartimide is classically a base-catalyzed issue (Fmoc removal), it can occur during acid cleavage if the sequence is Asp-Gly or Asp-Ser.

-

Prevention: Avoid strong heating during TFA removal. If using HF for final cleavage (Boc-SPPS), use the "Low-High" HF procedure (Tam's method) to minimize ring closure [4].

References

-

Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

- Carpino, L. A., et al. (2003). "The N→O Acyl Migration in Serine and Threonine Containing Peptides." Journal of Organic Chemistry.

-

Han, G., et al. (2001). "4M HCl in Dioxane: A Valid Alternative for Boc Removal." Journal of Peptide Research.[9]

-

Tam, J. P., et al. (1983). "S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442-6455. Link

-

Sigma-Aldrich. (2024). "Cleavage and Deprotection Protocols for SPPS." Technical Bulletin. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Thermal N-Boc Deprotection in Continuous Flow

Status: Operational Topic: Catalyst-Free Thermal Cleavage of tert-Butyloxycarbonyl (Boc) Groups Ticket ID: FLOW-BOC-THERM-001 Assigned Specialist: Senior Application Scientist

Core Directive: The "Why" and "How"

Objective: Achieve quantitative removal of N-Boc protecting groups without using trifluoroacetic acid (TFA) or HCl, thereby eliminating neutralization steps and salt formation.

The Mechanism: Unlike traditional acidolysis, thermal deprotection relies on thermolytic fragmentation. At elevated temperatures (typically >150°C), the carbamate moiety becomes unstable. In the presence of protic solvents (water or alcohols), this proceeds via a concerted proton transfer mechanism, yielding the free amine, gaseous isobutylene, and carbon dioxide.

Why Flow Chemistry?

-

Safety: Superheating solvents far above their boiling points requires high pressure (often >20 bar). Flow reactors handle this safely due to low hold-up volume.

-

Kinetics: Heat transfer in flow allows rapid heating to 200°C+ and immediate cooling, preventing the degradation of the resulting free amine.

Critical Process Parameters (CPP)

The success of this reaction depends on three interconnected variables. Use the table below to configure your initial run.

| Parameter | Recommended Range | Technical Rationale |

| Temperature | 150°C – 220°C | Activation energy for thermal elimination is high. Below 150°C, reaction times are impractical (>1 hr). Above 220°C, thermal degradation of the amine increases. |

| Pressure (BPR) | 20 – 50 bar | You must maintain the solvent in the liquid phase. The Back Pressure Regulator (BPR) setting must exceed the vapor pressure of the solvent at the set temperature. |

| Solvent System | TFE, MeOH, or H₂O | Trifluoroethanol (TFE) and Methanol are superior.[1] They facilitate proton transfer better than aprotic solvents. Water is effective ("near-critical water") but can cause solubility issues with organic substrates.[2] |

| Residence Time | 2 – 15 min | Highly dependent on temperature. A common starting point is 10 minutes at 170°C. |

Visualizing the Workflow

Experiment Setup & Mechanism

The following diagram illustrates the standard reactor configuration and the molecular mechanism of the elimination.

Caption: Figure 1. Standard high-temperature flow setup (top) and concerted thermolytic cleavage mechanism (bottom).

Troubleshooting Guide (FAQ)

Issue 1: "The reactor clogged immediately after the BPR."

Root Cause: Solubility Differential. The Boc-protected starting material is often lipophilic, while the resulting free amine (or its carbonate salt) is more polar. Conversely, in aqueous runs, the free amine might precipitate if it is insoluble in water. Solution:

-

Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated alcohols are "magic solvents" for this reaction; they solubilize both species and accelerate the reaction via hydrogen bonding [1].

-

Dilution: Reduce concentration to 0.05 M – 0.1 M.

-

Co-solvent: If using water, add 50% Acetonitrile or Dioxane to solubilize the organic backbone.

Issue 2: "I see 100% conversion, but my yield is low (Dark/Tar formation)."

Root Cause: Thermal Degradation. You have exceeded the thermal stability of the free amine. Solution:

-

Decrease Residence Time: If you are running at 200°C for 10 minutes, drop to 2 minutes. The reaction is likely finished long before the material exits the coil.

-

Lower Temperature: Decrease T by 20°C steps.

-

Check Oxygen: At these temperatures, amines oxidize rapidly. Ensure your solvents are degassed (sparged with N₂/Ar) before pumping.

Issue 3: "Incomplete conversion despite high temperature (180°C)."

Root Cause: Steric Hindrance or Solvent Effect. Bulky amines (e.g., tert-butyl amines) or anilines require higher activation energy. Solution:

-

Increase Residence Time: Slow the flow rate.

-

Solvent Switch: If using MeCN or Toluene, switch to Methanol or Water . The presence of a proton donor (even a weak one like alcohol) significantly lowers the activation energy compared to purely inert thermal elimination [2].

Issue 4: "My pressure is fluctuating wildly."

Root Cause: Outgassing in the reactor. The reaction generates CO₂ and isobutylene gas.[2] If the pressure inside the coil drops below the system pressure, gas bubbles form before the BPR, causing flow instability. Solution:

-

Increase BPR Setting: Increase back pressure to >40 bar (or higher if T > 200°C). You must keep the gases dissolved in the supercritical/superheated fluid until they exit the BPR.

Standard Operating Procedure (SOP)

Protocol: Thermal Deprotection of a Generic N-Boc Amine

Materials:

-

Reagent: 1 mmol N-Boc Amine

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)

-

Hardware: Heated coil reactor (e.g., Stainless steel or Hastelloy, 10 mL volume), BPR fixed at 40 bar.

Step-by-Step:

-

Preparation: Dissolve 1 mmol of substrate in 10 mL of solvent (0.1 M concentration). Sonicate to ensure full dissolution.

-

System Priming: Flush the system with pure solvent at 1 mL/min. Set the BPR to 40 bar .

-

Heating: Set the reactor temperature to 180°C . Allow 15 minutes for equilibration.

-

Execution:

-

Set flow rate to 1.0 mL/min (Residence time = 10 min for a 10 mL coil).

-

Switch valve to inject the reagent solution.

-

-

Collection: Discard the first 1.5 reactor volumes (dispersion zone). Collect the steady state fraction.

-

Note: Significant gas evolution (bubbling) will occur at the outlet tube. Ensure the collection vial is vented.

-

-

Workup: Evaporate the solvent. The residue is the free amine. No extraction or neutralization is required.

References

-

Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link][1]

-

Hale, C. R., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(6), 3600–3606. [Link]

-

Gallaher, S. S., et al. (2012). Clean and Safe Decarboxylation of Carboxylic Acids and Thermal Cleavage of Boc-Protected Amines in Continuous Flow. Green Chemistry. [Link]

Sources

Validation & Comparative

Chiral HPLC methods for separating stereoisomers of dimethylpiperazines

[1]

Troubleshooting & Optimization (Expert Insights)

-

Peak Tailing on Polysaccharide Columns:

-

Cause: Interaction between the basic piperazine nitrogen and residual silanols on the silica support.

-

Solution: Always add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine to the mobile phase. This acts as a "sacrificial base" to block silanol sites.[1]

-

-

Temperature Effects on Crown Ether:

-

Crown ether complexation is exothermic. lowering the temperature (e.g., to

) often dramatically improves resolution (

-

-

Sample Solubility:

-

If using Normal Phase (Hexane/IPA), ensure the DMP free base is fully soluble.[1] If the sample is a hydrochloride salt, neutralize it in situ with TEA or convert to free base before injection to prevent precipitation.

-

References

-

Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

-

Schürenkamp, J., et al. (2011). "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets."[1][5] International Journal of Legal Medicine. Retrieved from [Link]

-

Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives."[1] Handbook of Thin-Layer Chromatography. (Contextual reference for GITC derivatization of amines).

-

Hyun, M. H. (2006). "Chiral separation of primary amino compounds using crown ether-based chiral stationary phases."[1] Journal of Separation Science. (Foundational text for Crownpak mechanism).

Sources

- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 4. chiraltech.com [chiraltech.com]

- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate versus Oppolzer's camphorsultam

Executive Summary

In the high-stakes landscape of medicinal chemistry, the introduction of chirality is a pivotal decision point. This guide compares two distinct methodologies for introducing stereochemical complexity: (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (hereafter (3S,5S)-Boc-DMP ) and Oppolzer’s Camphorsultam .

While both reagents serve the ultimate goal of synthesizing enantiopure active pharmaceutical ingredients (APIs), they represent fundamentally different strategic approaches:

-

(3S,5S)-Boc-DMP represents the "Chiral Pool/Scaffold" strategy: incorporating a pre-defined, rigid stereochemical core into the drug to improve metabolic stability and target selectivity.

-

Oppolzer’s Camphorsultam represents the "Chiral Auxiliary" strategy: a transient tool used to induce chirality into a substrate during C-C bond formation, after which it is removed.

This guide analyzes the performance, experimental workflows, and strategic utility of each to assist researchers in selecting the optimal route for lead optimization.

Part 1: The Contenders – Technical Profiles

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (Scaffold)

This reagent is a functionalized, cyclic diamine building block.

-

Role: Permanent structural motif in the final drug molecule (Pharmacophore).

-

Stereochemistry: Fixed (3S,5S) configuration. The cis-dimethyl arrangement locks the piperazine ring into a rigid chair conformation, placing both methyl groups in pseudo-equatorial positions.

-

Key Application: Used to restrict conformational freedom in GPCR antagonists (e.g., CCR5, CXCR4) and kinase inhibitors, reducing the entropic penalty of binding.

Oppolzer’s Camphorsultam (Auxiliary)

Derived from camphor, this is a sulfonamide-based auxiliary.

-

Role: Transient "chiral director." It attaches to a substrate, blocks one face of the molecule during reaction, and is cleaved off (and recycled) at the end.

-

Stereochemistry: Induces chirality. It typically yields products with >98% diastereomeric excess (de) via face-selective reactions (alkylation, aldol, Diels-Alder).

-

Key Application: De novo synthesis of alpha-chiral acids, amino acids, and alcohols where no suitable chiral pool precursor exists.

Part 2: Strategic Application – The Decision Matrix

The choice between these two is rarely about chemical reactivity alone; it is about molecular architecture .

| Feature | (3S,5S)-Boc-DMP (Scaffold) | Oppolzer's Camphorsultam (Auxiliary) |

| Chirality Source | Intrinsic (Pre-manufactured) | Induced (Created during reaction) |

| Atom Economy | High (100% incorporated) | Low (Auxiliary must be cleaved/waste) |

| Step Count | Low (Convergent synthesis) | High (Linear: Attach |

| Flexibility | Rigid (Fixed ring size/substituents) | High (Can vary alkyl chains freely) |

| Primary Use Case | Improving ADME/Selectivity of a hit | Synthesizing a specific chiral side-chain |

Visualization: Decision Logic

The following diagram illustrates the decision pathway for a medicinal chemist.

Figure 1: Strategic decision tree for selecting between scaffold incorporation vs. auxiliary synthesis.

Part 3: Experimental Workflows

Protocol A: Scaffold Functionalization (Using (3S,5S)-Boc-DMP)

Objective: To synthesize a chiral urea derivative via SNAr/coupling, typical in drug discovery.

Principle: The Boc-protected nitrogen (N1) is inert, allowing selective functionalization of the secondary amine (N4).

-

Reagents:

-

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)

-

2-Chloro-pyrimidine derivative (Electrophile) (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMSO or NMP.

-

-

Procedure:

-

Dissolve (3S,5S)-Boc-DMP in DMSO (0.5 M).

-

Add DIPEA followed by the chloropyrimidine.

-

Heat to 80°C for 4-6 hours (Monitor by LCMS).

-

Workup: Dilute with water, extract with EtOAc.[1] The product retains the (3S,5S) stereochemistry without racemization.

-

-

Deprotection (Critical Step):

-

Treat the intermediate with 4N HCl in Dioxane or TFA/DCM (1:4) at 0°C

RT. -

Note: The 3,5-dimethyl groups create steric bulk. Deprotection is generally slower than unsubstituted piperazines; allow extra time (2-3 h).

-

Protocol B: Asymmetric Alkylation (Using Oppolzer’s Sultam)

Objective: To synthesize a chiral alpha-methyl carboxylic acid.

Principle: The sultam directs the electrophile to the Re-face (or Si-face depending on enantiomer) via metal chelation.

-

Reagents:

-

N-Propionyl camphorsultam (1.0 equiv)

-

NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)

-

Benzyl bromide (Electrophile) (1.2 equiv)

-

Solvent: Anhydrous THF.

-

-

Procedure (Strict Anaerobic Conditions):

-

Cool solution of N-propionyl sultam in THF to -78°C.

-

Add NaHMDS dropwise. Stir 1h to form the sodium enolate. Mechanism: The lithium/sodium ion chelates between the sulfonyl oxygen and the carbonyl oxygen, locking the conformation.

-

Add Benzyl bromide slowly.

-

Stir at -78°C for 2h, then warm to -40°C.

-

Quench with saturated NH4Cl.

-

-

Cleavage (Auxiliary Removal):

-

Dissolve alkylated intermediate in THF/Water.

-

Add LiOH and H2O2 (Hydrolytic cleavage).

-

Result: Chiral carboxylic acid (aqueous layer) + Recovered Sultam (organic layer).

-

Part 4: Comparative Performance Metrics

The following data summarizes typical performance in medicinal chemistry campaigns.

| Metric | (3S,5S)-Boc-DMP | Oppolzer's Camphorsultam |

| Stereochemical Purity | >99% ee (Commercial source dependent) | >98% de (Reaction dependent) |

| Scalability | High (Kg scale available) | Medium (Stoichiometric auxiliary requires large volume) |

| Cost Efficiency | Moderate (High upfront cost) | High (If auxiliary is recycled >80%) |

| Reaction Types | Amide coupling, SNAr, Reductive Amination | Alkylation, Aldol, Diels-Alder, Halogenation |

| Racemization Risk | Low (Stereocenters are quaternary-like) | Medium (Enolate formation requires careful Temp control) |

Visualizing the Mechanism

The "Face Selectivity" of Oppolzer's sultam is the key differentiator.

Figure 2: Simplified mechanistic flow of Oppolzer's auxiliary-controlled alkylation.

Part 5: Expert Commentary & Conclusion

When to choose (3S,5S)-Boc-DMP:

Select this when your drug target (e.g., a receptor pocket) requires a rigid, hydrophobic spacer between two pharmacophores. The (3S,5S)-dimethyl motif forces the piperazine into a specific conformation, which can significantly boost potency by pre-organizing the molecule for binding (reducing

When to choose Oppolzer’s Camphorsultam: Select this when you need to construct a chiral center de novo on a flexible chain, particularly when the desired chiral fragment is not commercially available. It remains the gold standard for synthesizing non-natural amino acids and complex alpha-substituted acids where high enantiomeric purity is non-negotiable [2].

Final Recommendation

For rapid lead optimization in drug discovery, (3S,5S)-Boc-DMP is superior due to its "plug-and-play" nature. Oppolzer's sultam is better reserved for process chemistry or total synthesis where specific, non-catalog chiral centers must be built.

References

-

Recent Advances in the Application of the Oppolzer Camphorsultam. Tetrahedron: Asymmetry. (2014).[2][3][4] Comprehensive review of alkylation and aldol methodologies. [Link]

-

Lithiated Oppolzer Enolates: Solution Structures and Mechanism. Journal of the American Chemical Society. (2022).[5] Detailed mechanistic study on chelation and stereoselectivity. [Link]

Sources

- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Evaluating the efficacy of different chiral auxiliaries in asymmetric alkylation

Executive Summary

In the landscape of asymmetric synthesis, the

This guide objectively evaluates the three dominant auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Oppolzer’s Sultams .

The Verdict:

-

Evans Oxazolidinones: The academic "Gold Standard." Best for general-purpose alkylations where high diastereoselectivity (dr > 98:2) is required and the substrate is not sterically encumbered.

-

Myers Pseudoephedrine: The "Process Workhorse." Superior for difficult alkylations (unreactive electrophiles) and large-scale applications where the auxiliary's low cost and the reaction's robustness against epimerization are critical. Note: Regulatory restrictions apply.[1]

-

Oppolzer’s Sultams: The "Crystallinity King." Ideal when column chromatography is to be avoided; the auxiliary imparts high crystallinity to intermediates, allowing purification by simple recrystallization.

Mechanistic Foundation: The Origin of Selectivity

To select the right tool, one must understand the underlying causality of stereocontrol. All three systems rely on the formation of a Z-enolate , but they differ in how they block one facial trajectory.

The Evans Chelation Model

The Evans system operates via a rigid Zimmerman-Traxler transition state . The lithium cation chelates between the enolate oxygen and the auxiliary's carbonyl oxygen. The bulky group (isopropyl, benzyl, or phenyl) at the C4 position sterically blocks the Re-face, forcing the electrophile to attack from the Si-face.

The Myers Cooperative Mechanism (LiCl Effect)

Myers' chemistry is distinct because it requires Lithium Chloride (LiCl) . The pseudoephedrine amide forms a dianion (alkoxide and enolate). LiCl breaks up the stable enolate aggregates, forming a reactive monomeric species. The solvent-separated ion pair allows the pseudoephedrine side chain to effectively shield one face, often achieving alkylation rates 50–100x faster than standard enolates.

Visualizing the Pathway

The following diagram illustrates the divergent mechanistic pathways and the critical decision points for a chemist.

Caption: Comparative mechanistic flow showing the divergence in enolization strategies between Evans (chelation-controlled) and Myers (LiCl-accelerated).

Comparative Analysis: Performance Metrics

The following data aggregates performance across standard substrates (e.g., benzylation of propionyl derivatives) based on literature averages.

| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Oppolzer Sultam |

| Typical Yield | 75–90% | 85–95% | 70–85% |

| Diastereomeric Ratio (dr) | > 99:1 (after chrom.) | > 99:1 (crude often >95:5) | > 99:1 (after cryst.) |

| Reactivity (Electrophile) | Good for reactive halides (MeI, BnBr). | Excellent. Works with secondary halides & epoxides.[1] | Good. |

| Purification | Column Chromatography usually required. | Column or Crystallization. | Crystallization (Highly Superior). |

| Auxiliary Recovery | Good (destructive cleavage rare). | High (non-destructive). | High (non-destructive). |

| Cleavage Conditions | LiOOH (Acid), LiBH4 (Alcohol). | H2SO4 (Acid), LAB (Alcohol). | LiOH/H2O2. |

| Operational Constraints | Cryogenic (-78°C) required.[1][2] | Can run at -78°C to 0°C (LiCl effect).[3] | Cryogenic usually required. |

| Regulatory Status | Unregulated. | Regulated (List I Chemical in US/EU). | Unregulated. |

Key Technical Insights:

-

The LiCl Advantage (Myers): The addition of 6 equivalents of LiCl in the Myers protocol is not merely an additive; it accelerates the reaction rate by orders of magnitude. This allows the alkylation of sterically hindered substrates that fail with Evans auxiliaries.

-

Crystallinity (Oppolzer): If you are scaling up to >100g, the Oppolzer sultam is often preferred because the resulting imides are highly crystalline. This avoids the need for massive silica gel columns.

Standard Operating Procedures (SOPs)

Protocol A: Evans Asymmetric Alkylation

Best for: Standard substrates, academic labs, non-regulated environments.

Reagents:

-

N-Propionyl-4-benzyl-2-oxazolidinone (1.0 equiv)

-

NaHMDS or LDA (1.1 equiv)

-

Electrophile (e.g., Benzyl Bromide, 1.5 equiv)

-

THF (Anhydrous)